Ethacrynic Acid Epoxide (EAE) is a derivative of Ethacrynic Acid (EA), a loop diuretic . EA is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . EAE is an impurity standard of EA .
EAE has a molecular formula of C13H12Cl2O5 . It contains a ketone group and a methylene group . The InChIKey for EAE is XAYYIOYUOMBDNK-UHFFFAOYSA-N .
Epoxides, including EAE, are important intermediates in various chemical reactions. They can undergo ring-opening reactions under both acidic and basic conditions . The reactions of epoxides can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
While the provided abstracts do not delve into the specific molecular structure analysis of Ethacrynic Acid, [] mentions an "α, β-unsaturated carbonyl group" as a key feature of EA and its derivatives. This structural element is known for its reactivity, particularly in Michael addition reactions with cysteine residues.
Michael Addition: The α, β-unsaturated carbonyl group in EA enables it to participate in Michael addition reactions, particularly with cysteine residues present in proteins. [] This reactivity is crucial for its inhibitory action on enzymes like Glutathione S-transferase P1-1 (GSTP1-1). []
Inhibition of Glutathione S-Transferases: EA acts as a potent inhibitor of GSTs, particularly GSTP1-1. [, ] This inhibition stems from EA's ability to bind to GSTs and hinder their function, which is typically to detoxify reactive molecules by conjugating them with glutathione (GSH). []
Reaction with N-acetyl-L-cysteine (NAC): Research shows that NAC, a compound known to react with α, β-unsaturated ketones like the one present in EA, can hinder EA's ability to inhibit Wnt/β-catenin activation and induce apoptosis in Chronic Lymphocytic Leukemia (CLL) cells. [] This suggests a potential mechanism for modulating EA's activity.
Diuretic Action: EA's primary mechanism of action involves inhibiting the Na+-K+-2Cl− symporter, a protein responsible for ion transport in the kidneys. [] This inhibition disrupts electrolyte reabsorption, leading to increased urine output and reduced fluid volume in the body. []
Inhibition of Glutathione S-Transferases (GSTs): EA effectively inhibits GSTs, enzymes that play a crucial role in detoxification by conjugating glutathione with harmful substances. [] This inhibition sensitizes cells to the toxic effects of various compounds, including anticancer drugs. []
Inhibition of Wnt/β-catenin Pathway: EA has been identified as a Wnt/β-catenin pathway inhibitor. [, ] It disrupts this signaling pathway by binding to Lymphoid Enhancer-Binding Factor 1 (LEF1), a key transcription factor within the pathway. [] This interaction destabilizes the LEF1/β-catenin complex, ultimately interfering with the expression of Wnt target genes and impacting cellular processes like proliferation and apoptosis. [, ]
Treatment of Edema: EA is clinically approved for treating various edematous conditions, including those associated with congestive heart failure. [] Its potent diuretic action aids in relieving fluid overload by promoting urine output. []
Other Potential Applications: Studies exploring EA's use in topical drug delivery for glaucoma treatment are underway, focusing on mitigating its potential corneal toxicity. []
Optimizing EA Derivatives for Cancer Treatment: Developing EA derivatives with improved potency and selectivity towards specific GST isoforms or components of the Wnt/β-catenin pathway holds promise for enhancing its anti-cancer effects while minimizing potential side effects. []
Investigating EA in Combination Therapies: Exploring EA's potential in combination therapies, particularly with existing chemotherapeutic agents or other targeted therapies, is crucial for maximizing its clinical benefit in cancer treatment. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9